molecular formula C16H13NO2 B1669715 D-64131 CAS No. 74588-78-6

D-64131

Cat. No.: B1669715
CAS No.: 74588-78-6
M. Wt: 251.28 g/mol
InChI Key: ICMIJSRDISNKOC-UHFFFAOYSA-N
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Description

D-64131 (CAS: 74588-78-6) is a synthetic 2-aroylindole derivative and orally active tubulin polymerization inhibitor, with an IC50 of 0.53 μM against tubulin assembly . Its molecular formula is C16H13NO2, and it competitively binds to the colchicine site of αβ-tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase .

Preparation Methods

The synthesis of D-64131 involves the formation of the indole core structure followed by the introduction of the aroyl group. The synthetic route typically starts with the preparation of 5-methoxy-1H-indole, which is then subjected to Friedel-Crafts acylation using phenylmethanone derivatives. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

D-64131 undergoes several types of chemical reactions, primarily involving its interaction with tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This action disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis of cancer cells .

Common reagents used in these reactions include colchicine for competitive binding studies and various solvents like dimethyl sulfoxide (DMSO) for dissolving the compound. The major products formed from these reactions are depolymerized tubulin and apoptotic cancer cells .

Scientific Research Applications

Antitumor Activity

D-64131 has been extensively studied for its antitumor properties, particularly its ability to inhibit tumor cell proliferation. The compound shows an inhibitory concentration (IC50) of approximately 74 nM against various cancer cell lines, indicating potent cytotoxic effects . This activity is attributed to its role as a tubulin polymerization inhibitor, which leads to mitotic arrest in cancer cells.

In Vitro Studies

In laboratory settings, this compound has been tested on various cancer cell lines, including HeLa cells. These studies reveal that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner. For example, research indicated that this compound significantly reduced the rate of microtubule polymerization during the elongation phase and decreased the overall amount of polymerized tubulin during the plateau phase .

In Vivo Studies

This compound has also been evaluated in animal models. In studies involving mice bearing human tumor xenografts, oral administration of this compound resulted in notable tumor regression without significant systemic toxicity. This suggests that the compound can be administered safely at therapeutic doses while maintaining efficacy against tumors .

Comparative Analysis of this compound with Other Tubulin Inhibitors

CompoundMechanism of ActionIC50 (nM)Efficacy Against MDR TumorsAdministration Route
This compoundTubulin polymerization inhibitor74YesOral
VincristineMicrotubule destabilizer10–100LimitedIntravenous
PaclitaxelMicrotubule stabilizer10–20LimitedIntravenous
D-24851Tubulin destabilizer50–200YesOral

Clinical Trials and Future Directions

Currently, this compound is in the discovery phase with ongoing research aimed at further elucidating its pharmacokinetic properties and therapeutic index. The compound's potential for oral administration and its effectiveness against resistant tumor types position it as a candidate for future clinical trials aimed at evaluating its safety and efficacy in humans .

Mechanism of Action

The primary mechanism of action of D-64131 involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division. By disrupting microtubule formation, this compound causes cell cycle arrest in the G2-M phase, leading to apoptosis of cancer cells .

The molecular targets of this compound include α- and β-tubulin heterodimers, which are the building blocks of microtubules. The compound’s ability to bind to these targets and inhibit their polymerization is the key to its antiproliferative effects .

Comparison with Similar Compounds

Structural Analogs: 2-Aroylindoles

D-64131 belongs to the 2-aroylindole class, discovered via high-throughput screening of synthetic derivatives . Key analogs include:

  • D-24851 (Indol-3-yl-glyoxylamide): Also inhibits tubulin polymerization but shows lower oral bioavailability compared to this compound. It is in clinical trials for solid tumors .
  • D-68144 : A structural variant with enhanced solubility but reduced potency (IC50 > 1 μM) .

Colchicine-Site Inhibitors

Compounds targeting the colchicine-binding site exhibit varied efficacy and pharmacokinetic profiles:

  • Podophyllotoxin : A natural lignan with high tubulin affinity (IC50 ~0.1 μM) but poor oral bioavailability and toxicity limitations .
  • Lexibulin : Synthetic inhibitor with lower potency (IC50 ~1.2 μM) and selectivity for β-tubulin isotypes, showing minimal activity against CeTb tubulin .
  • Combretastatin A-4 : Potent inhibitor (IC50 ~0.01 μM) but lacks oral activity and faces resistance in MDR models .

Vinca Alkaloids and Taxanes

  • Vinorelbine Ditartrate (Vinca alkaloid): Inhibits microtubule assembly by binding to the vinca domain (IC50 ~0.8 μM). Unlike this compound, it is administered intravenously and ineffective against MDR cancers .
  • Paclitaxel (Taxane): Stabilizes microtubules, causing mitotic arrest. Limited by neurotoxicity and P-glycoprotein-mediated resistance .

Research Findings and Differentiation

In Vitro and In Vivo Efficacy

Parameter This compound Podophyllotoxin Combretastatin A-4 Vinorelbine
IC50 (Tubulin) 0.53 μM 0.1 μM 0.01 μM 0.8 μM
Oral Bioavailability Yes No No No
MDR/MRP Activity Effective Ineffective Ineffective Ineffective
In Vivo Tumor Model Melanoma (89% inhibition) Limited data Colon carcinoma Lung cancer

Key Advantages of this compound

  • Oral Administration : Unlike most tubulin inhibitors, this compound is orally bioavailable, enhancing clinical utility .
  • Overcoming Resistance : Retains cytotoxicity in P-glycoprotein-overexpressing cells, a critical advantage over taxanes and vinca alkaloids .
  • Dual Antitumor Mechanisms : Combines antimitotic and antiangiogenic effects, broadening therapeutic scope .

Biological Activity

D-64131, a compound with the CAS number 74588-78-6, is recognized for its significant biological activity, particularly in the context of cancer treatment. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells. This article provides a detailed overview of this compound's biological activity, including its effects on tumor cell proliferation, in vivo studies, and potential therapeutic applications.

This compound acts as a novel inhibitor of tubulin polymerization , competing with colchicine for binding to the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has demonstrated cytotoxic effects across various cancer cell lines.

In Vitro Studies

In vitro studies have shown that this compound exhibits substantial cytotoxicity against tumor cells:

  • IC50 Values : The mean IC50 for this compound was reported at approximately 62 nM across 12 out of 14 different tumor types tested. Specifically, it exhibited an IC50 of 74 nM in certain assays .
Tumor TypeIC50 (nM)
Human promyelocytic leukemia (HL-60)62
Small-cell lung cancer (SCLC)74

In Vivo Studies

Animal studies further elucidate the effectiveness of this compound:

  • Oral Administration : In vivo experiments demonstrated that this compound effectively inhibits tumor growth when administered orally at doses up to 400 mg/kg . Notably, no systemic toxicity was observed at this dosage level .
  • Xenograft Models : In xenograft experiments utilizing human amelanotic melanoma (MEXF 989), treatment with this compound resulted in a significant growth delay of 23.4 days compared to control groups .

Case Studies and Research Findings

Research findings indicate that this compound has considerable therapeutic potential:

  • Cancer Treatment Potential : Various studies highlight this compound's ability to inhibit tumor growth and its potential as a replacement for or supplement to existing tubulin-targeting therapies derived from natural sources .
  • Comparative Analysis with Other Tubulin Inhibitors : In comparison to other known tubulin inhibitors, this compound has shown competitive binding properties similar to those of compounds like ENMD-1198, which also induces G2/M cell cycle arrest and affects endothelial cell behavior .

Summary of Findings

This compound stands out as a promising candidate for cancer therapy due to its potent anti-tumor activity and favorable safety profile. The following table summarizes key research findings related to its biological activity:

Study AspectFindings
MechanismInhibits tubulin polymerization
In Vitro IC5062 - 74 nM
In Vivo EfficacyGrowth delay of 23.4 days at 400 mg/kg
ToxicityNo systemic toxicity observed

Q & A

Basic Research Questions

Q. What is the primary mechanism of D-64131 in disrupting microtubule dynamics, and how is this experimentally validated?

this compound inhibits tubulin polymerization by binding to the colchicine site, destabilizing microtubule assembly without significantly affecting tubulin’s GTPase activity . To validate this, researchers use fluorescence-based tubulin polymerization assays (e.g., measuring turbidity changes at 340 nm) and comparative studies with vinca alkaloids or taxanes. Cell-based validation includes immunofluorescence microscopy to observe mitotic arrest in cancer cell lines (e.g., MEXF 989 melanoma models) .

Q. What experimental parameters are critical for assessing this compound’s cytotoxicity in vitro?

Key parameters include:

  • Cell line selection : Use tubulin-dependent proliferative models (e.g., human amelanoic melanoma, breast cancer lines) .
  • Dose optimization : IC50 determination via MTT assays, typically in the nanomolar to low micromolar range (e.g., IC50 = 74 nM in vitro) .
  • Controls : Compare with standard mitotic inhibitors (e.g., nocodazole) to contextualize potency .
  • Time-course analysis : Monitor mitotic arrest at 12–24 hours post-treatment .

Q. How should researchers validate the purity and structural integrity of this compound in experimental setups?

  • Analytical chromatography : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .
  • Mass spectrometry : Confirm molecular weight (FW = 251.28 g/mol) via ESI-MS .
  • Solubility testing : Verify stock solutions in DMSO (up to 100 mM) to avoid precipitation in cell culture media .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across cancer models be systematically addressed?

Contradictions often arise from tumor microenvironment heterogeneity or pharmacokinetic variability. Mitigation strategies include:

  • Pharmacodynamic profiling : Measure intratumoral drug concentrations via LC-MS in xenograft models .
  • Proteomic analysis : Identify resistance markers (e.g., ABC transporters) using mass spectrometry of treated cell lysates .
  • Species-specific assays : Compare human vs. murine metabolic stability using liver microsomes .

Q. What methodologies are optimal for studying this compound’s synergy with DNA-damaging agents or immunotherapies?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .
  • In vivo co-administration : Test oral this compound (e.g., 400 mg/kg) with cisplatin in xenografts, monitoring tumor growth delay and toxicity .
  • Immune profiling : Flow cytometry of tumor-infiltrating lymphocytes (TILs) to assess checkpoint inhibitor synergy .

Q. How can researchers resolve discrepancies in this compound’s effects on tubulin GTPase activity?

While this compound does not alter GTP hydrolysis in purified tubulin assays , conflicting cellular data may stem from indirect effects (e.g., ROS generation). To clarify:

  • Biochemical assays : Measure GTPase activity in cell-free systems using malachite green phosphate detection .
  • Live-cell imaging : Track microtubule dynamics in GFP-tagged tubulin cell lines post-treatment .

Q. What advanced models can elucidate this compound’s impact on non-mitotic cellular processes (e.g., intracellular transport)?

  • Neuronal models : Differentiated SH-SY5Y cells to study axonal transport defects via kymograph analysis .
  • Microfluidic devices : Simulate shear stress in endothelial cells to assess vascular disruption .

Q. Methodological and Reporting Standards

Q. How should researchers report this compound’s in vivo pharmacokinetic data to ensure reproducibility?

Include:

  • Dosing regimen : Route (oral/p.o.), frequency, and formulation (e.g., suspension in 0.5% methylcellulose) .
  • Bioavailability metrics : AUC, Cmax, and half-life in plasma/tumor homogenates .
  • Toxicity thresholds : Body weight changes, hematological parameters, and histopathology in control vs. treated cohorts .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Cluster analysis : Group responders/non-responders based on omics data (e.g., RNA-seq) .

Properties

IUPAC Name

(5-methoxy-1H-indol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMIJSRDISNKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397970
Record name D-64131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74588-78-6
Record name D-64131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of 5-methoxy-1H-indole-2-carbaldehyde with phenylmagnesium bromide using the procedure described in example 404 gave (805) (91%), mp 159–161° C. 1H NMR δ [(CD3)2SO] 11.86 (s, 1H), 7.94–7.91 (m, 2H), 7.71–7.66 (m, 1H), 7.61–7.57 (m, 2H), 7.42 (d, J=8.9 Hz, 1H), 7.16 (d, J=2.4 Hz, 1H), 7.03 (s, 1H), 6.99 (dd, J=8.9, 2.4 Hz, 1H), 3.77 (s, 3H). Found: C, 76.28; H, 5.21; N, 5.42. C16H13NO2 requires: C, 76.48; H, 5.21; N, 5.57.
Quantity
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Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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